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Compound of Interest

Compound Name: BNTX

Cat. No.: B15619725

Core Technology: mRNA and Delivery
Formulation

At the heart of both the FixVac and iNeST platforms lies messenger RNA (mRNA) technology,
specifically optimized uridine mRNA (URNA). This modification enhances the
immunostimulatory properties of the vaccine, aiming to boost overall efficacy.[1][2] The mMRNA
molecules encode the blueprint for specific tumor antigens, which, upon administration, are
translated into proteins by the patient's own cellular machinery.

A critical component of these platforms is the proprietary RNA-lipoplex (RNA-LPX) delivery
system. This formulation encapsulates the mRNA, protecting it from degradation and facilitating
targeted delivery to antigen-presenting cells (APCs), particularly dendritic cells (DCs), in
lymphoid tissues like the spleen and lymph nodes.[2][3] This targeted delivery is designed to
trigger a potent and precise innate and adaptive immune response.[2][4]

FixVac Platform: "Off-the-Shelf" Cancer
Immunotherapy

The FixVac platform is an "off-the-shelf" approach that utilizes a fixed combination of non-

mutated, tumor-associated antigens (TAAS) that are commonly shared among patients with a
specific type of cancer.[1][2] This strategy allows for the production of a standardized vaccine
ready for immediate use in patients whose tumors express one or more of the target antigens.
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Mechanism of Action

The intravenously administered RNA-LPX formulation is engineered to be taken up by dendritic
cells.[2][5] Inside the DCs, the mRNA is released and translated into the specific TAAs. These
antigens are then processed and presented on the DC surface via Major Histocompatibility
Complex (MHC) class | and Il molecules. This presentation, combined with the innate immune
stimulation provided by the uRNA and lipoplex formulation, leads to the activation and strong
expansion of antigen-specific CD4+ and CD8+ T cells.[4][6] These activated cytotoxic T
lymphocytes (CTLs) can then recognize and eliminate cancer cells that display the target TAAs.
The induced immune response is characterized by a Thl phenotype, crucial for cell-mediated
immunity, and the generation of long-lasting memory T cells.[4]

Key Candidate: BNT111 (Melanoma)

BNT111 is the lead candidate from the FixVac platform and targets advanced melanoma.[4] It
encodes a fixed set of four melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase,
and TPTE.[4][7] Over 90% of cutaneous melanomas express at least one of these antigens.

Clinical Data Summary: BNT111

Clinical trials have evaluated BNT111 both as a monotherapy and in combination with PD-1
checkpoint inhibitors.
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N/A Cemiplimab ) )
(BNT111-01) ) Response Rate previous trials.[6]
(anti-PD-1)
(ORR) compared
to historical

control.[6][8][9]

Experimental Protocols

Immunological Assessment (IFN-y ELISpot Assay): The Enzyme-Linked Immunospot (ELISpot)
assay is a key method used to quantify the frequency of antigen-specific, cytokine-secreting T
cells.[10][11]

o Plate Preparation: 96-well PVDF membrane plates are pre-coated with a capture antibody
specific for Interferon-gamma (IFN-y).[12]

o Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood
samples. A defined number of cells are plated in each well.[10][12]
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» Stimulation: Cells are stimulated ex vivo with peptides corresponding to the vaccine antigens
(NY-ESO-1, MAGE-A3, etc.). A positive control (e.g., phytohemagglutinin) and a negative
control (no peptide) are included.

 Incubation: Plates are incubated (e.g., 18-48 hours at 37°C, 5% CO3) to allow activated T
cells to secrete IFN-y, which is captured by the antibody on the membrane.[13]

» Detection: Cells are washed away, and a biotinylated detection antibody for IFN-y is added,
followed by a streptavidin-enzyme conjugate (e.g., HRP or ALP).

o Spot Development: A substrate is added that precipitates, forming a visible spot at the
location of each cytokine-secreting cell.

e Analysis: The spots are counted using an automated reader, and the frequency of antigen-
specific T cells is calculated (e.g., as spot-forming units per million PBMCs).[11]

INeST Platform: Individualized Neoantigen Specific
Immunotherapy

The Individualized Neoantigen Specific Immunotherapy (iNeST) platform represents a fully
personalized approach to cancer vaccination.[1][2] Each iINeST vaccine is custom-designed
and manufactured for a single patient, targeting a unique set of neoantigens derived from
mutations within that patient's tumor.[2][14] This approach, developed in collaboration with
Genentech, aims to direct the immune system against targets that are exclusively present on
cancer cells, minimizing the risk of off-tumor effects.[15]

Mechanism of Action

The core mechanism of T-cell activation for iNeST is similar to that of FixVac, involving the
RNA-LPX delivery to DCs, mRNA translation, and antigen presentation.[14] However, instead
of shared TAAs, the vaccine directs the immune system against up to 20 patient-specific
neoantigens.[16] These neoantigens, arising from tumor-specific mutations, are highly
immunogenic as they are not subject to central tolerance. The resulting polyclonal CD4+ and
CD8+ T-cell response is precisely tailored to the patient's individual tumor, with the potential to
recognize and eliminate even heterogeneous cancer cell populations.[17]
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Key Candidate: Autogene Cevumeran (BNT122)

Autogene cevumeran is the lead candidate from the iNeST platform. It has been investigated in
multiple solid tumors, with notable data emerging from a Phase 1 trial in patients with resected
pancreatic ductal adenocarcinoma (PDAC).[18][19]

Clinical Data Summary: Autogene Cevumeran in PDAC

The Phase 1 trial evaluated autogene cevumeran in combination with the anti-PD-L1 agent
atezolizumab and standard-of-care chemotherapy.

) Number of
Trial / Cohort _ Treatment Key Outcomes Adverse Events
Patients
Vaccine induced Vaccine-related
Post-surgery: ) )
) high-magnitude Grade 3 fever
) Atezolizumab, ) )
Phase 1 16 received neoantigen- and hypertension
_ Autogene N _ _
(NCT04161755) vaccine specific Tcellsin  in1of 16
Cevumeran, )
50% (8/16) of patients (6%).
MFOLFIRINOX _
patients.[16][17] [20]
Vaccine
responders (n=8)
had a
significantly
longer
Phase 1 (Follow- Recurrence-Free
16 N/A _ N/A
up) Survival (RFS)
VS. non-

responders (n=8)
(Median not
reached vs. 13.7
months).[21]

Experimental Protocols

INeST Manufacturing and Neoantigen Prediction Workflow: The on-demand manufacturing of
an iNeST vaccine is a multi-step process that must be completed in a clinically relevant
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timeframe.[17][18]

o Tumor and Blood Sampling: A sample of the patient's tumor (from surgery) and a normal
blood sample are collected.[15]

¢ Sequencing: Whole-exome sequencing of both tumor and normal DNA is performed to
identify tumor-specific somatic mutations. RNA sequencing of the tumor is also conducted to
ensure the mutated genes are expressed.[14][22]

o Computational Neoantigen Prediction:

o Mutation Calling: Bioinformatics pipelines identify non-synonymous mutations in the tumor
DNA.

o Peptide Generation: The mutated DNA sequences are translated in silico into potential
neo-peptides.

o HLA Typing: The patient's specific HLA (Human Leukocyte Antigen) alleles are determined
from their normal DNA.

o Binding Affinity Prediction: Machine-learning algorithms predict the binding affinity of each
neo-peptide to the patient's HLA class | and Il molecules.[22]

o Prioritization: A proprietary algorithm selects and prioritizes up to 20 of the most promising
neoantigens based on factors like binding affinity, mutation clonality, and gene expression
levels.[15][22]

 mMRNA Vaccine Production: An mRNA molecule is synthesized that encodes for the selected
neoantigens, often linked together. This mRNA is then formulated into the RNA-LPX delivery
vehicle under Good Manufacturing Practice (GMP) conditions.[15]

e Quality Control and Administration: The final, individualized vaccine undergoes rigorous
quality control before being shipped to the hospital for administration.[15] The entire process
from surgery to vaccine administration was achieved in a median of 9.4 weeks in the PDAC
trial.[20]

Visualizations (Graphviz DOT Language)
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FixVac Platform: General Workflow
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Caption: High-level workflow for the off-the-shelf FixVac immunotherapy platform.
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INeST Platform: Personalized Workflow
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Caption: The personalized, on-demand workflow of the INeST immunotherapy platform.
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Caption: Proposed mechanism of T-cell activation by RNA-LPX cancer vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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